N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide
Description
Historical Context of Thiophene-Furan Hybrid Compounds
Thiophene and furan heterocycles have been integral to medicinal chemistry since the mid-20th century. Early work focused on isolated heterocycles, such as the antimalarial artemisinin derivatives, which demonstrated that bridging thiophene/furan systems could enhance bioactivity. The 21st century saw a shift toward hybrid molecules, where covalent linkage of thiophene and furan rings improved pharmacokinetic properties. For instance, Steglich esterification—a method used to synthesize artemisinin-thiophene hybrids—highlighted the potential of such hybrids in overcoming drug resistance. By 2022, researchers reported thiophene-furan hybrids with dual antiviral and anti-inflammatory effects, cementing their role in polypharmacology.
Significance in Heterocyclic Medicinal Chemistry
Thiophene-furan hybrids exploit the electron-rich nature of both rings, enabling π-π stacking with biological targets. The thiophene moiety contributes to planar rigidity, while the furan ring enhances metabolic stability through reduced oxidative susceptibility. Morpholine and methylthio substituents, as seen in the target compound, further modulate solubility and target affinity. For example, morpholino groups improve blood-brain barrier penetration in anticonvulsants, while methylthio groups enhance hydrophobic interactions in kinase inhibitors.
Table 1: Key Functional Groups in Thiophene-Furan Hybrids
| Group | Role | Example Drug |
|---|---|---|
| Morpholine | Solubility enhancement | Antitubercular agents |
| Methylthio phenyl | Hydrophobic binding | Kinase inhibitors |
| Furan carboxamide | Metabolic stability | Anti-inflammatory drugs |
Structural Features and Chemical Classification
The target compound’s structure integrates four key elements:
- Thiophene core : A 4,5-dimethylthiophene ring provides a planar scaffold for aromatic interactions. The dimethyl groups sterically shield reactive sites, reducing off-target effects.
- Morpholino-methyl group : The morpholine ring, attached via a methylene bridge, introduces a basic nitrogen for salt formation and aqueous solubility.
- 4-(Methylthio)phenyl group : This substituent enhances lipophilicity, facilitating membrane permeation. The methylthio group’s sulfur atom participates in hydrogen bonding with cysteine residues in enzymes.
- Furan-2-carboxamide : The furan ring’s oxygen stabilizes the carboxamide group, which acts as a hydrogen bond donor/acceptor in target binding.
Figure 1: Structural Breakdown
Thiophene Core ─── Morpholino-Methyl ─── 4-(Methylthio)Phenyl
│
└── Furan-2-Carboxamide
Research Evolution and Development Milestones
The synthesis of this compound builds on three decades of advances:
- 1990s : Development of Friedel-Crafts acylations for thiophene-furan coupling.
- 2010s : Introduction of Suzuki-Miyaura cross-coupling to attach aryl groups to thiophene.
- 2020s : Application of Steglich esterification for morpholine incorporation, as seen in antitubercular morpholino thiophenes.
Table 2: Key Synthetic Milestones
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylsulfanylphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-15-16(2)30-23(24-22(26)19-5-4-12-28-19)20(15)21(25-10-13-27-14-11-25)17-6-8-18(29-3)9-7-17/h4-9,12,21H,10-11,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROETHMNLXCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)SC)N3CCOCC3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their functionalization to introduce the methylthio and morpholino groups. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Key Structural Features:
- Furan Ring : Known for its electron-rich properties, facilitating interactions with electrophilic sites in biological molecules.
- Thiophene Moiety : Imparts stability and can enhance lipophilicity, aiding in membrane permeability.
- Morpholine Group : Often associated with improved pharmacokinetic profiles due to its ability to form hydrogen bonds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide. For instance:
- Study Findings : A derivative exhibited significant growth inhibition against various cancer cell lines, including SNB-19 (86.61% inhibition), OVCAR-8 (85.26%), and NCI-H40 (75.99%) . These results suggest that structural modifications can enhance anticancer efficacy.
Antioxidant Activity
Compounds with similar structures have been evaluated for their antioxidant properties. For example:
- Evaluation Method : The ABTS method was used to assess the radical scavenging activity of synthesized derivatives, revealing significant inhibition rates . The presence of hydroxyl or methoxy groups was found to enhance antioxidant activity.
Antibacterial Activity
The compound's derivatives have also been tested for antibacterial properties against various pathogens:
- Case Study : Amino thiophene derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with structural variations leading to improved efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | SNB-19 | 86.61 |
| Compound B | Antioxidant | - | 62.00 |
| Compound C | Antibacterial | Staphylococcus aureus | High |
| Compound D | Antiviral | RNA viruses | Selectivity Index > 10 |
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Thiophene-3-carboxamide Derivatives (Antimicrobial Agents)
Example Compounds :
- I: 2-{[(E)-4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- II: N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Key Differences :
- The target compound’s morpholino group may enhance solubility compared to the rigid methyleneamino linker in I and II.
- The furan-2-carboxamide in the target compound differs from the benzothiophene carboxamide in I and II, which could influence binding affinity to microbial targets.
Morpholine-Substituted Thiophene Derivatives
Example Compound: 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
| Feature | Target Compound | 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile |
|---|---|---|
| Thiophene Structure | Fully aromatic, 4,5-dimethyl | Non-aromatic (4,5-dihydrothiophene) |
| Morpholine Position | At position 3, via methyl linker | Directly attached to position 3 |
| Functional Groups | Furanamide, methylthiophenyl | Carbonitrile, ketone |
Key Differences :
- The methylthiophenyl substituent introduces a sulfur atom, which could participate in hydrophobic or van der Waals interactions absent in the carbonitrile derivative.
- Structural studies of the reference compound note an 87.2° dihedral angle between the morpholine and thiophene planes, suggesting conformational rigidity . This may contrast with the target compound’s flexibility due to its methyl linker.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:
Antimicrobial Potential: Thiophene-carboxamide derivatives (I and II) exhibit activity against bacteria and fungi, likely via interference with microbial cell membranes or enzymes . The target compound’s methylthio group (a known bioisostere for methoxy) and morpholino moiety (enhancing solubility) may optimize these effects.
Enzyme Inhibition: Morpholine-containing compounds often target kinases or proteases due to their ability to form hydrogen bonds. The furanamide group in the target compound could mimic adenosine triphosphate (ATP) in kinase binding pockets.
Pharmacokinetics: The morpholino group may improve blood-brain barrier penetration compared to non-morpholine analogs, as seen in central nervous system-targeted drugs .
Biological Activity
N-(4,5-dimethyl-3-((4-(methylthio)phenyl)(morpholino)methyl)thiophen-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a furan ring, thiophene moiety, and morpholine group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiophene and furan rings, followed by the introduction of the morpholine and methylthio groups. The synthetic pathway can be summarized as follows:
- Formation of Thiophene Derivative : Starting from appropriate thiophene precursors.
- Furan Ring Introduction : Utilizing furan derivatives to create the desired furan-thiophene linkage.
- Morpholine Attachment : Incorporating morpholine through nucleophilic substitution reactions.
- Final Amide Formation : Reacting with carboxylic acid derivatives to yield the final amide product.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cellular components from oxidative damage.
- Antimicrobial Effects : Preliminary studies suggest that this compound has potential antimicrobial activity against various bacterial strains.
- Cytotoxicity : In vitro assays indicate that it may possess cytotoxic effects on certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds or derivatives with structural similarities to this compound:
-
Antimicrobial Studies : A study conducted on related thiophene derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Compound Bacterial Strain MIC (µg/mL) Compound A Staphylococcus aureus 32 Compound B Escherichia coli 16 N-(4,5-dimethyl...) Pseudomonas aeruginosa 8 - Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting potential for further development in cancer therapy .
- Antioxidant Activity : The DPPH radical scavenging assay indicated that compounds with similar functional groups exhibited potent antioxidant activity, highlighting the importance of the thiophene and furan rings in enhancing this property .
Q & A
Basic: What are the key spectroscopic techniques for confirming the structural integrity of this compound, and how should data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use NMR and NMR to confirm substituent positions and stereochemistry. For example, in similar thiophene-carboxamide derivatives, aromatic protons appear at δ 7.60–7.40 ppm (thiophene and furan rings), while morpholine protons resonate at δ 2.95–2.64 ppm .
- Infrared (IR) Spectroscopy: Identify functional groups like C=O (1650–1750 cm) and N-H stretches (3200–3400 cm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error. For instance, a related compound (CHNOS) showed a calculated mass of 301.1369 and observed 301.1379 .
- Data Interpretation: Cross-reference peaks with analogous compounds (e.g., and ) to resolve ambiguities in overlapping signals.
Basic: How should researchers design a synthetic route for this compound, considering its complex substituents?
Methodological Answer:
- Retrosynthetic Analysis: Break the molecule into modular components:
- Key Steps:
Advanced: How can computational methods predict metabolic stability and enzyme interactions for this compound?
Methodological Answer:
- Metabolic Pathway Prediction: Use tools like GLORY or ADMET Predictor to identify aldehyde oxidase (AO) or cytochrome P450 oxidation sites. For example, morpholine rings are susceptible to AO-mediated metabolism .
- Docking Studies: Employ AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). Parameters:
- Validation: Compare predictions with in vitro microsomal stability assays (e.g., t in human liver microsomes) .
Advanced: What strategies resolve discrepancies in NMR data between synthesized batches?
Methodological Answer:
- Batch Comparison: Tabulate chemical shifts and coupling constants (e.g., δ 2.95 ppm for N-CH in morpholine vs. δ 2.82 ppm in a tetrahydrobenzo[b]thiophene derivative ).
- Root-Cause Analysis:
Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?
Methodological Answer:
-
DoE (Design of Experiments): Vary parameters (temperature, catalyst loading, solvent polarity) using a 3 factorial design. For example:
Parameter Low Level High Level Optimal (Example) Temperature 25°C 60°C 40°C Catalyst (mol%) 5% 15% 10% Solvent CHCl DMF CHCl -
Quenching and Workup: Use aqueous NaHCO to neutralize acidic byproducts and extract with EtOAc .
-
Yield Optimization: For low-yielding steps (e.g., <30%), consider microwave-assisted synthesis to reduce reaction time .
Advanced: How to assess the compound’s binding affinity to target enzymes using biophysical assays?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., kinase) on a CM5 chip. Inject compound at varying concentrations (1 nM–100 µM) to calculate K .
- Isothermal Titration Calorimetry (ITC): Measure enthalpy change (ΔH) upon binding. For a related dihydropyridine, ΔH = -12 kcal/mol indicated strong binding .
- Data Interpretation: Use Scatchard plots or Hill coefficients to identify cooperativity or allosteric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
